UDP-|A-D-glucose (disodium)

Description

Ubiquity and Fundamental Significance as a Nucleotide Sugar in Biological Systems

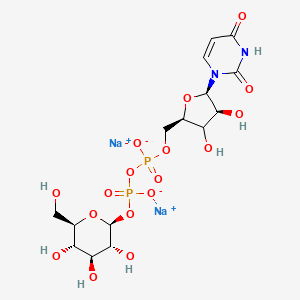

UDP-glucose is a fundamental metabolite found in all domains of life: bacteria, archaea, and eukarya. wikipedia.org Its structure consists of a pyrophosphate group, the pentose (B10789219) sugar ribose, the nucleobase uracil (B121893), and a glucose molecule. libretexts.orglibretexts.org This composition makes it a high-energy compound, primed for enzymatic reactions. frontiersin.org

Its significance stems from its central position in carbohydrate metabolism. csic.esnih.gov In animals and fungi, UDP-glucose is the precursor for glycogen (B147801) synthesis, the primary storage form of glucose. csic.eswikipedia.org In plants, it is essential for the synthesis of sucrose (B13894) (the main transport sugar) and cellulose (B213188) (a major structural component of the cell wall). csic.esfrontiersin.org In bacteria, UDP-glucose is crucial for the synthesis of various components of the cell envelope, including lipopolysaccharides and capsular polysaccharides, which often act as virulence factors. csic.eslibretexts.org

Beyond its role in building complex carbohydrates, UDP-glucose can also serve as a signaling molecule. csic.esfrontiersin.org In animals, it can act as an extracellular signaling molecule by activating specific G protein-coupled receptors, such as the P2Y14 receptor, which is involved in immune responses like mast cell degranulation. nih.govnih.gov

Overview of its Role as an Activated Glycosyl Donor in Biosynthetic Pathways

The primary function of UDP-glucose is to act as an activated glycosyl donor in reactions catalyzed by enzymes called glycosyltransferases. wikipedia.orgwikipedia.org These enzymes transfer the glucosyl moiety from UDP-glucose to a wide array of acceptor molecules, including other sugars, lipids, and proteins. wikipedia.org This process, known as glycosylation, is fundamental for the synthesis of complex biomolecules.

The high-energy bond between the glucose and the diphosphate (B83284) group in UDP-glucose makes the transfer of the glucosyl unit energetically favorable. frontiersin.org Mammals utilize nine different sugar nucleotide donors for glycosyltransferases, with UDP-glucose being one of the most prominent. wikipedia.org The result of this transfer can be the formation of disaccharides, oligosaccharides, polysaccharides, glycolipids, and glycoproteins, all of which have critical structural and functional roles in the cell. wikipedia.orgwikipedia.org

| Property | Value |

| IUPAC Name | Uridine (B1682114) 5′-(α-D-glucopyranosyl dihydrogen diphosphate) wikipedia.org |

| Molecular Formula | C15H24N2O17P2 nih.gov |

| Molecular Weight | 566.30 g/mol nih.gov |

| Synonyms | UDP-glucose, UDPG, Uridine-5'-diphosphoglucose nih.govglpbio.com |

| CAS Number | 28053-08-9 glpbio.com |

| Chemical Purity | >95% isotope.com |

| Form | Crystalline solid biomol.com |

| Solubility | Soluble in water sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C15H22N2Na2O17P2 |

|---|---|

Molecular Weight |

610.27 g/mol |

IUPAC Name |

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1 |

InChI Key |

PKJQEQVCYGYYMM-GWTCQOKDSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of Uridine Diphosphate α D Glucose

De Novo Synthesis from Glucose-1-Phosphate and Uridine (B1682114) Triphosphate

The primary route for the de novo synthesis of UDP-α-D-glucose involves the reversible reaction between glucose-1-phosphate (G1P) and uridine triphosphate (UTP). nih.govportlandpress.comnumberanalytics.com This reaction is a critical entry point for glucose into various biosynthetic pathways. portlandpress.comnumberanalytics.com The enzyme responsible for this transformation is UDP-glucose pyrophosphorylase (UGPase), which is found in all domains of life. csic.eswikipedia.org

UGPase (EC 2.7.7.9) catalyzes the formation of UDP-glucose and pyrophosphate (PPi) from UTP and glucose-1-phosphate. nih.govcsic.es The reaction mechanism is a sequential ordered Bi-Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate. csic.esnih.gov The catalytic process involves a nucleophilic attack of the phosphoryl oxygen of glucose-1-phosphate on the α-phosphate of UTP. numberanalytics.comcsic.es This results in the displacement of pyrophosphate and the formation of UDP-glucose. nih.gov

Magnesium ions (Mg²⁺) are essential for the catalytic activity of UGPase. nih.govresearchgate.net Structural analyses have shown that a magnesium ion coordinates with the phosphate (B84403) groups of the substrates, playing a crucial role in enhancing the binding of the enzyme to both UTP and UDP-glucose. nih.govresearchgate.net The active site of UGPase is located in a deep pocket within each subunit of the enzyme, which is typically a homotetramer or, in the case of humans, a homooctamer. nih.govportlandpress.com The specificity for the uracil (B121893) base of UTP is determined by the specific interactions within the active site. nih.gov

Metabolic Flux Towards Uridine Diphosphate-Glucuronic Acid

A significant metabolic fate of UDP-glucose is its conversion to UDP-glucuronic acid (UDP-GlcUA). wikipedia.orgijbs.com This irreversible two-step oxidation reaction is a key branching point in carbohydrate metabolism, committing UDP-glucose to pathways for the synthesis of various polysaccharides and for detoxification processes. ijbs.comdiva-portal.org

The enzyme responsible for the conversion of UDP-glucose to UDP-glucuronic acid is UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22). wikipedia.orgijbs.com This enzyme catalyzes an NAD⁺-dependent two-fold oxidation of the C6 hydroxyl group of the glucose moiety. ijbs.comnih.gov The reaction proceeds without the release of any intermediate aldehyde. oup.com

UGDH is a homohexameric enzyme, and its activity is subject to allosteric regulation. researchgate.netnih.gov The enzyme is feedback-inhibited by its product, UDP-glucuronic acid, and also by downstream products such as UDP-xylose. oup.comnih.gov This regulation is crucial for controlling the flux of UDP-glucose into the glucuronic acid pathway. The quaternary structure of UGDH, which exists in a dimer-hexamer equilibrium, is also important for its optimal activity and allosteric regulation. nih.gov

UDP-glucuronic acid serves as the precursor for the synthesis of other important nucleotide sugars, namely UDP-xylose and UDP-apiose. nih.govplos.org

UDP-xylose is formed by the decarboxylation of UDP-glucuronic acid, a reaction catalyzed by UDP-xylose synthase (UXS). asm.orgresearchgate.net This nucleotide sugar is essential for the biosynthesis of hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plant cell walls and glycosaminoglycans in animals. nih.govresearchgate.net

In plants and some bacteria, UDP-glucuronic acid can also be converted to UDP-apiose, a branched-chain pentose (B10789219) sugar. plos.orgpsu.edu This conversion is catalyzed by UDP-apiose/UDP-xylose synthase (UAS), a bifunctional enzyme that produces both UDP-apiose and UDP-xylose. plos.orgacs.org UDP-apiose is a component of certain pectic polysaccharides in plant cell walls. psu.edu

Epimerization to Uridine Diphosphate-Galactose

UDP-glucose can be reversibly converted to UDP-galactose through an epimerization reaction at the C4 position of the glucose moiety. wikipedia.orgnih.gov This reaction is a key step in the Leloir pathway of galactose metabolism, allowing for the interconversion of glucose and galactose. wikipedia.orgiiarjournals.org

The enzyme that catalyzes this epimerization is UDP-glucose 4-epimerase (GALE; EC 5.1.3.2). wikipedia.orgnih.gov GALE is a homodimeric enzyme that requires NAD⁺ as a cofactor. wikipedia.org The reaction mechanism involves the oxidation of the C4 hydroxyl group of the sugar to a 4-keto intermediate, followed by a stereospecific reduction to form the C4 epimer. nih.gov

GALE exhibits a degree of substrate promiscuity and can act on other UDP-sugars. For instance, human GALE can also catalyze the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.org The substrate specificity of GALE can vary between different species, influenced by the size and shape of its active site. wikipedia.orgnih.gov

Formation of Other Diverse Nucleotide Sugars and Branch Points in Metabolism

Uridine Diphosphate-α-D-Glucose is a critical branch point in metabolism, leading to the formation of various other nucleotide sugars. These molecules are, in turn, utilized in a multitude of biosynthetic pathways.

Uridine Diphosphate-L-Rhamnose Biosynthesis

The biosynthesis of UDP-L-rhamnose from UDP-α-D-glucose is a key pathway for the production of rhamnose-containing compounds, which are important components of the cell walls in many plants and bacteria. ontosight.ai This conversion involves a series of enzymatic reactions.

The pathway is initiated by the enzyme UDP-D-glucose 4,6-dehydratase (UGD) , which catalyzes the dehydration of UDP-D-glucose to form the intermediate UDP-4-keto-6-deoxy-D-glucose. nih.govmdpi.com This is the first committed step in the L-rhamnose biosynthetic pathway. mdpi.com

Following the initial dehydration, the intermediate undergoes further transformation catalyzed by a bifunctional enzyme known as UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER) , also referred to as UDP-L-rhamnose synthase. ontosight.ainih.gov This enzyme possesses two distinct activities: an epimerase activity that converts UDP-4-keto-6-deoxy-D-glucose to its 3,5-epimer, and a reductase activity that reduces the 4-keto group to yield the final product, UDP-L-rhamnose. ontosight.ai

In some organisms, such as certain bacteria, the enzymatic activities for the epimerization and reduction steps are carried out by separate proteins. nih.gov However, in plants and some viruses, these two activities are often fused into a single polypeptide. nih.govresearchgate.net For instance, in Arabidopsis thaliana, the RHM proteins are multidomain enzymes that catalyze the entire conversion from UDP-D-glucose to UDP-L-rhamnose. portlandpress.comuniprot.orguniprot.org

Table 1: Enzymes in UDP-L-Rhamnose Biosynthesis

| Enzyme | Function | Intermediate/Product |

|---|---|---|

| UDP-D-glucose 4,6-dehydratase (UGD) | Dehydration of UDP-D-glucose | UDP-4-keto-6-deoxy-D-glucose |

| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER) | Epimerization and reduction of the intermediate | UDP-L-rhamnose |

Trehalose-6-Phosphate (B3052756) Synthesis from Uridine Diphosphate-α-D-Glucose

Trehalose-6-phosphate (T6P) is a crucial signaling molecule and a precursor for the synthesis of trehalose (B1683222), a non-reducing disaccharide that plays a significant role in protecting organisms against various environmental stresses. asm.orgmdpi.com The synthesis of T6P represents a key metabolic branch from UDP-α-D-glucose.

The formation of T6P is catalyzed by the enzyme trehalose-6-phosphate synthase (TPS) (EC 2.4.1.15). mdpi.comnih.gov This enzyme facilitates the transfer of a glucose moiety from UDP-α-D-glucose to glucose-6-phosphate (G6P), resulting in the formation of α,α-trehalose-6-phosphate and the release of UDP. frontiersin.orgreactome.orggenome.jp

This two-step process, where T6P is synthesized and then dephosphorylated to trehalose, is a widespread pathway found in a variety of organisms, including bacteria, fungi, plants, and invertebrates. asm.orgnih.gov The reaction catalyzed by TPS is a pivotal regulatory point in carbohydrate metabolism. frontiersin.org In plants, for example, T6P levels are indicative of the sucrose (B13894) status and play a role in regulating starch synthesis. frontiersin.org Similarly, in fungi, T6P is involved in the regulation of glycolysis. nih.govoup.com The enzyme trehalose-6-phosphate synthase is essential for normal growth and development in many organisms. nih.govmdpi.com

Table 2: Trehalose-6-Phosphate Synthesis Reaction

| Reactants | Enzyme | Products |

|---|---|---|

| Uridine Diphosphate-α-D-Glucose | Trehalose-6-phosphate synthase (TPS) | α,α-trehalose-6-phosphate |

| Glucose-6-phosphate | Uridine Diphosphate (B83284) (UDP) |

Enzymology and Biochemical Mechanisms Involving Uridine Diphosphate α D Glucose

Glycosyltransferase-Mediated Reactions

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. This process, known as glycosylation, is fundamental to the synthesis of a wide array of biological macromolecules.

Glycogen (B147801), the primary storage form of glucose in animals, is synthesized through the coordinated action of glycogenin and glycogen synthase, both of which utilize UDP-glucose.

Glycogenin and the Initiation of Glycogen Synthesis: The synthesis of a new glycogen molecule is initiated by glycogenin, a protein that acts as both a primer and a catalyst. nih.govwikipedia.org Glycogenin autoglycosylates by transferring a glucose residue from UDP-glucose to a specific tyrosine residue (Tyr-194) on its own structure. libretexts.orgnih.gov This initial glucosylation is a critical priming step. Glycogenin then continues to add approximately 8 to 12 more glucose units in α-1,4 glycosidic linkages, forming a short linear chain. nih.govwikipedia.org This process requires a Mn²⁺ cofactor, which acts as a Lewis acid to stabilize the leaving UDP group and facilitates the transfer of the glucose moiety. libretexts.orgnih.gov

Glycogen Synthase and the Elongation of Glycogen Chains: Once the initial glucose primer is formed by glycogenin, glycogen synthase takes over the elongation of the glycogen chain. nih.govwikipedia.org This enzyme catalyzes the transfer of glucosyl units from UDP-glucose to the non-reducing end of the growing glycogen chain, forming α(1→4) glycosidic bonds. wikipedia.orglibretexts.orgnih.gov The reaction releases UDP. wikipedia.org Glycogen synthase requires a pre-existing chain of at least four glucose residues to function, highlighting the essential role of glycogenin in initiating the process. libretexts.orgyoutube.com

Table 1: Key Enzymes in Glycogen Synthesis

| Enzyme | Function | Substrate | Product | Cofactor/Primer |

|---|---|---|---|---|

| Glycogenin | Initiates glycogen synthesis by creating a short glucose primer. | UDP-glucose | Glycogenin-oligosaccharide | Mn²⁺ |

| Glycogen Synthase | Elongates the glycogen chain. | UDP-glucose, (1,4-α-D-glucosyl)n | UDP, (1,4-α-D-glucosyl)n+1 | Pre-existing glycogen chain |

UDP-glucose is a central precursor in the synthesis of glycoproteins and proteoglycans, complex molecules essential for cellular structure and signaling.

Glycoprotein (B1211001) Synthesis: In the endoplasmic reticulum (ER), UDP-glucose plays a crucial role in the quality control of glycoprotein folding. nih.govnih.gov The enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT1) acts as a "folding sensor." nih.govjst.go.jp It recognizes improperly folded glycoproteins and transfers a glucose residue from UDP-glucose to their N-linked glycans. This reglucosylation allows the glycoprotein to re-associate with lectin-like chaperones, such as calnexin (B1179193) and calreticulin, for another attempt at correct folding. nih.govjst.go.jp

Proteoglycan Synthesis: The synthesis of proteoglycans, which consist of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains, also relies on UDP-glucose. UDP-glucose is a precursor for UDP-glucuronic acid (UDP-GlcA) and UDP-xylose, which are essential building blocks for GAG chains like heparan sulfate (B86663) and chondroitin (B13769445) sulfate. nih.govnih.govresearchgate.net The availability of UDP-glucose and its derivatives can influence the type and length of the GAG chains synthesized. biologists.com For instance, UDP-glucose can be epimerized to UDP-galactose, another necessary sugar for GAG elongation. nih.govbiologists.com The transport of these UDP-sugars from the cytosol into the Golgi apparatus, where most of the synthesis occurs, is a critical regulatory step. biologists.commdpi.com

Glycolipids, lipids with a carbohydrate attached, are important components of cell membranes and are involved in cell recognition and signaling. Their synthesis often involves UDP-glucose.

The initial step in the synthesis of many glucosphingolipids is the transfer of glucose from UDP-glucose to a ceramide molecule. numberanalytics.commdpi.com This reaction is catalyzed by glucosylceramide synthase (GCS), forming glucosylceramide. numberanalytics.com This molecule can then be further elongated by the sequential addition of other sugar residues to form more complex glycolipids. numberanalytics.com In bacteria such as Staphylococcus aureus, UDP-glucose is the substrate for the synthesis of diglucosyl-diacylglycerol (Glc2-DAG), the anchor for lipoteichoic acid, a major component of the cell wall. asm.org The enzyme YpfP catalyzes the successive transfer of glucose from UDP-glucose to diacylglycerol. asm.org

In plants, glycosylation is a major mechanism for modifying the properties of secondary metabolites, such as flavonoids. This process often utilizes UDP-glucose and is catalyzed by UDP-glycosyltransferases (UGTs). mongoliajol.infofrontiersin.org

Flavonoid Glycosylation: Glycosylation enhances the solubility, stability, and bioactivity of flavonoids. acs.orgcas.cz UGTs transfer a glucose moiety from UDP-glucose to various positions on the flavonoid aglycone. frontiersin.orgoup.com For example, UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) can catalyze the glucosylation of both flavonols and anthocyanidins. frontiersin.org The diversity of UGTs in plants allows for the creation of a vast array of flavonoid glycosides with different biological functions. researchgate.net Engineering the supply of UDP-glucose in microorganisms has been shown to enhance the production of glycosylated flavonoids. acs.org

Other Plant Compound Modifications: Besides flavonoids, UGTs use UDP-glucose to glycosylate a wide range of other plant secondary metabolites, including steroids, terpenoids, and phenylpropanoids. frontiersin.orgfrontiersin.org This modification is crucial for their storage, transport, and detoxification within the plant. mongoliajol.infofrontiersin.org The glycosylation of volatile compounds, for instance, can reduce their volatility and toxicity. frontiersin.org

Table 2: Examples of UDP-glucose Dependent Glycosylation of Secondary Metabolites

| Class of Secondary Metabolite | Example Acceptor | Enzyme Type | Function of Glycosylation |

|---|---|---|---|

| Flavonoids | Kaempferol, Quercetin | UDP-glycosyltransferase (UGT) | Increased solubility and stability, altered bioactivity |

| Terpenoids | Geraniol | UDP-glycosyltransferase (UGT) | Reduced volatility, storage form |

| Phenylpropanoids | Cinnamic acid derivatives | UDP-glycosyltransferase (UGT) | Detoxification, transport |

Oxidoreductase Reactions: Uridine (B1682114) Diphosphate-Glucose Dehydrogenase

UDP-glucose dehydrogenase (UGDH) is a key oxidoreductase that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). cdnsciencepub.comuwindsor.canih.gov This reaction is a two-fold NAD⁺-dependent oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid. cdnsciencepub.comnih.gov

UDP-GlcUA is a vital precursor for the synthesis of glycosaminoglycans like hyaluronan, heparin, and chondroitin sulfate. nih.govnih.gov It is also essential for the glucuronidation pathway, a major detoxification process in the liver where it is conjugated to various substances to facilitate their excretion. nih.govebi.ac.ukminams.edu.pk

The catalytic mechanism of UGDH has been extensively studied and is generally understood to proceed through a multi-step process involving a thiohemiacetal intermediate. cdnsciencepub.comnih.gov

Catalytic Mechanism: The reaction catalyzed by UGDH involves two successive oxidation steps without the release of the intermediate aldehyde. nih.gov A widely accepted model proposes a four-step mechanism: nih.govportlandpress.com

First Oxidation: The C6 hydroxyl group of UDP-glucose is oxidized to an aldehyde (UDP-Glc-6-CHO), with the concomitant reduction of NAD⁺ to NADH. nih.govportlandpress.com

Thiohemiacetal Formation: A conserved cysteine residue in the active site acts as a nucleophile, attacking the newly formed aldehyde to generate a covalent thiohemiacetal intermediate. cdnsciencepub.comnih.gov

Second Oxidation: The thiohemiacetal intermediate is further oxidized to a thioester, coupled with the reduction of a second molecule of NAD⁺ to NADH. nih.gov

Hydrolysis: The thioester intermediate is hydrolyzed, releasing UDP-GlcUA as the final product. cdnsciencepub.comnih.gov

Some studies suggest an alternative mechanism for the first step, proposing an NAD⁺-dependent Sₙ2 reaction that bypasses the formation of a free aldehyde intermediate. nih.govportlandpress.comijbs.com

Active Site Residues: Several key amino acid residues have been identified as crucial for the catalytic activity of UGDH. In human UGDH, these include: nih.govacs.org

Cys276: The catalytic nucleophile that forms the thiohemiacetal intermediate. nih.gov

Asp280: Believed to play a critical role in activating the substrate and the catalytic cysteine. acs.org

Lys220: Important for stabilizing anionic transition states during the reaction. acs.org

Thr131: Part of a highly conserved set of residues in the active site. nih.gov

In the Streptococcus pyogenes enzyme, equivalent residues have been identified, such as Cys260 and Thr118. ebi.ac.uknih.gov Mutational studies have confirmed the importance of these residues, showing that their alteration significantly impairs enzyme function. acs.orgnih.gov For example, mutating Thr118 in the S. pyogenes enzyme to alanine (B10760859) significantly reduces the catalytic rate and makes hydride transfer the rate-determining step. nih.gov

Table 3: Key Active Site Residues of UDP-glucose Dehydrogenase

| Residue (Human UGDH) | Residue (S. pyogenes UGDH) | Proposed Role |

|---|---|---|

| Cys276 | Cys260 | Catalytic nucleophile, forms thiohemiacetal intermediate. |

| Asp280 | Asp264 | Activates substrate and catalytic cysteine. |

| Lys220 | Lys204 | Stabilizes transition states. |

| Thr131 | Thr118 | Part of the conserved active site, may position a catalytic water molecule. |

Structural Biology and Oligomerization States of UGDH Isoforms (e.g., Prokaryotic vs. Eukaryotic)

Uridine diphosphate (B83284) (UDP)-glucose dehydrogenase (UGDH) is a highly conserved enzyme responsible for the NAD⁺-dependent, two-fold oxidation of UDP-α-D-glucose to UDP-α-D-glucuronic acid. While the catalytic mechanism is conserved, the quaternary structures and allosteric regulatory mechanisms of UGDH isoforms exhibit significant diversity, particularly between prokaryotic and eukaryotic organisms.

Most characterized UGDH enzymes are homohexamers, a structural feature that appears essential for their catalytic activity and stability. However, the arrangement of the six identical subunits can differ, leading to distinct oligomerization states. The two predominant models for this hexameric assembly are the "dimer of trimers" and the "trimer of dimers."

Prokaryotic UGDH: The UGDH from the human pathogen Streptococcus pyogenes (SpUGDH) serves as a classic model for prokaryotic isoforms. It assembles into a highly stable homohexamer with D3 symmetry, best described as a trimer of functional dimers. In this architecture, the primary interface occurs between two subunits to form a stable dimer. Three of these dimers then associate to form the complete hexameric ring. The active sites are located at the interface between subunits within the functional dimer. This arrangement is crucial for catalysis, as residues from both subunits contribute to substrate binding and the catalytic cycle.

Eukaryotic UGDH: Human UGDH (hUGDH) also exists as a homohexamer but is predominantly described as a "dimer of trimers." In this configuration, three subunits first form a stable trimer, and two of these trimers then associate to complete the hexameric structure. A key distinction in hUGDH is its complex allosteric regulation. Unlike its prokaryotic counterparts, which are typically not allosterically regulated, hUGDH activity is inhibited by the product, UDP-α-D-glucuronic acid, and feedback-inhibited by UDP-xylose, a downstream product in the proteoglycan synthesis pathway. This inhibition is mediated by a C-terminal extension present in the eukaryotic enzyme, which is absent in prokaryotic UGDH. The binding of the inhibitor induces a conformational change from a relaxed (R) state to a tense (T) state, sequestering a key catalytic tyrosine residue and rendering the enzyme inactive.

The table below summarizes the key structural distinctions between representative prokaryotic and eukaryotic UGDH isoforms.

| Structural Feature | Prokaryotic UGDH (e.g., S. pyogenes) | Eukaryotic UGDH (e.g., Human) |

|---|---|---|

| Oligomeric State | Homodimer, Homotetramer, or Homodexamer | Homodexamer |

| Quaternary Assembly Model | Primarily "Trimer of Dimers" | Primarily "Dimer of Trimers" |

| Symmetry | D3 Point Group Symmetry | D3 Point Group Symmetry |

| Allosteric Regulation | Generally absent or minimal | Complex feedback inhibition by UDP-xylose and product inhibition by UDP-glucuronic acid |

| Regulatory Domain | Lacks a dedicated allosteric domain | Contains a C-terminal extension responsible for mediating allosteric inhibition |

| Conformational States | Primarily exists in a single, catalytically active conformation | Exhibits distinct Relaxed (R) and Tense (T) states, modulated by allosteric effectors |

Other Enzyme Classes Utilizing Uridine Diphosphate-α-D-Glucose as a Substrate

While UDP-α-D-glucose is a central precursor for glycosyltransferases and UDP-glucose dehydrogenase, its metabolic utility extends to other critical enzyme classes. These enzymes modify the glucose moiety of UDP-glucose to generate precursors for alternative carbohydrate pathways or, in some cases, catalyze the reverse reaction to regulate nucleotide sugar pools. Key among these are epimerases, dehydratases, and pyrophosphorylases, which harness the high-energy glycosyl-phosphate bond of UDP-glucose for diverse biochemical transformations.

Epimerases and Dehydratases in Specialized Pathways

Epimerases and dehydratases are crucial for generating structural diversity in carbohydrates, often initiating pathways for the synthesis of complex polysaccharides, cell wall components, and antibiotics. UDP-α-D-glucose serves as the primary substrate for many of these enzymes.

UDP-glucose 4-epimerase (GALE): A canonical example is UDP-glucose 4-epimerase, a key enzyme in the Leloir pathway for galactose metabolism. GALE catalyzes the reversible interconversion of UDP-α-D-glucose and UDP-α-D-galactose by inverting the stereochemistry at the C4 position of the glucose ring. The mechanism involves a transient oxidation-reduction cycle using a tightly bound NAD⁺ cofactor. The C4 hydroxyl group of the substrate is oxidized to a ketone, forming a stable UDP-4-ketoglucose intermediate. This allows for free rotation around the C3-C4 bond. A subsequent stereospecific reduction of the ketone by NADH, attacking from the opposite face, yields the C4 epimer, UDP-α-D-galactose. This reaction is essential for providing UDP-galactose for galactosylation reactions and for routing dietary galactose into mainstream glucose metabolism.

Dehydratases: UDP-sugar dehydratases utilize UDP-α-D-glucose to produce unsaturated sugar precursors. For instance, in certain bacterial pathways, enzymes such as UDP-glucose-4,6-dehydratase initiate the synthesis of dTDP-L-rhamnose, a component of bacterial lipopolysaccharides. This process involves the removal of a water molecule from the sugar moiety, creating a double bond that serves as a site for further enzymatic modifications.

Pyrophosphorylases: Structure-Function Relationships and Substrate Specificity

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase, is the primary enzyme responsible for the synthesis of UDP-α-D-glucose from UTP and glucose-1-phosphate. Critically, this reaction is reversible:

UTP + Glucose-1-Phosphate ⇌ UDP-α-D-Glucose + PPi

The reverse reaction, termed pyrophosphorolysis, involves the breakdown of UDP-α-D-glucose and is essential for regulating the cellular pool of this nucleotide sugar. The structure-function relationships of UGPases from various organisms (plants, yeast, humans) have been extensively studied, revealing a highly conserved catalytic architecture despite variations in oligomeric state and regulatory properties.

Structure-Function Relationships: Most UGPases function as monomers or homodimers, with some plant isoforms forming octamers. The catalytic site is located in a deep cleft and possesses a highly conserved sequence motif, GXG(T/S)R(X)₇P(X)₂, which is involved in binding the pyrophosphate moiety of UTP or the diphosphate bridge of UDP-glucose. A second conserved motif, the uracil-binding loop, specifically recognizes the uracil (B121893) base of the substrate. Catalysis is critically dependent on a divalent metal ion, typically Mg²⁺, which coordinates the phosphate (B84403) groups, neutralizes their negative charges, and facilitates the nucleophilic attack of the phosphate oxygen from glucose-1-phosphate onto the α-phosphate of UTP (forward reaction) or the pyrophosphate oxygen onto the α-phosphate of UDP-glucose (reverse reaction).

Substrate Specificity: UGPases exhibit stringent specificity for both the nucleotide and sugar components.

Nucleotide Specificity: The enzyme is highly specific for uridine-based nucleotides (UTP/UDP-glucose). The uracil base is recognized through specific hydrogen bonds with residues in the uracil-binding loop. Other nucleotide triphosphates (e.g., ATP, CTP, GTP) are poor substrates, if they are substrates at all.

Sugar Specificity: The active site is precisely shaped to accommodate the glucose-1-phosphate moiety. The orientation of the hydroxyl groups on the glucose ring is critical for proper binding and catalysis. Other hexose-1-phosphates, such as mannose-1-phosphate or galactose-1-phosphate, are generally not accepted as substrates, ensuring that only UDP-α-D-glucose is produced or consumed by this enzyme.

The table below details key features of UGPase from different biological sources, highlighting the conserved nature of its structure-function relationship.

| Organism | Oligomeric State | Key Catalytic Residues/Motifs | Metal Ion Requirement | Substrate Specificity Profile |

|---|---|---|---|---|

| Human (Homo sapiens) | Monomer/Dimer | Conserved UGPase motif for phosphate binding; Uracil-binding loop | Mg²⁺ | Highly specific for UTP/UDP-glucose and Glucose-1-Phosphate |

| Yeast (Saccharomyces cerevisiae) | Monomer/Dimer | Conserved UGPase motif for phosphate binding; Uracil-binding loop | Mg²⁺ | Highly specific for UTP/UDP-glucose and Glucose-1-Phosphate |

| Barley (Hordeum vulgare) | Octamer (in cytosol) | Conserved UGPase motif for phosphate binding; Uracil-binding loop | Mg²⁺ | Highly specific for UTP/UDP-glucose and Glucose-1-Phosphate; subject to redox regulation |

| Leishmania major | Homodimer | Conserved UGPase motif for phosphate binding; Uracil-binding loop | Mg²⁺ | Highly specific for UTP/UDP-glucose and Glucose-1-Phosphate |

Biological Roles and Cellular Functions of Uridine Diphosphate α D Glucose

Fundamental Contributions to Carbohydrate and Glycoconjugate Biosynthesis

UDP-glucose is a cornerstone of carbohydrate metabolism, participating in the synthesis of a vast range of essential biomolecules. libretexts.org It is the primary glucosyl donor for the formation of polysaccharides and glycoconjugates, which are crucial for cellular structure, signaling, and energy storage. The synthesis of UDP-glucose itself is a critical regulatory point, linking the availability of glucose to various metabolic fates.

In animals and fungi, UDP-glucose is the direct precursor for glycogen (B147801) synthesis, a crucial process for maintaining energy balance. Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in the liver and muscle. The enzyme glycogen synthase catalyzes the transfer of glucose from UDP-glucose to the non-reducing end of a growing glycogen chain, forming α-1,4-glycosidic bonds. This process is tightly regulated to respond to the energy status of the cell. When glucose and energy levels are high, the synthesis of UDP-glucose is promoted, leading to increased glycogen storage. Conversely, during periods of energy demand, glycogenolysis releases glucose units for energy production.

| Organism | Storage Polysaccharide | Precursor | Key Enzyme |

|---|---|---|---|

| Animals | Glycogen | UDP-glucose | Glycogen Synthase |

| Fungi | Glycogen | UDP-glucose | Glycogen Synthase |

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides derived from UDP-glucose. researchgate.net This activated sugar is the central building block for the synthesis of cellulose (B213188), callose, hemicellulose, and pectins, which collectively determine the structural integrity and functional properties of the plant cell wall.

Cellulose: As the most abundant biopolymer on Earth, cellulose provides the primary structural framework of the plant cell wall. wikipedia.org Cellulose synthase enzymes, located in the plasma membrane, utilize UDP-glucose as the direct substrate to polymerize long chains of β-(1→4)-linked glucose residues. wikipedia.orgnih.govusp.br These chains then assemble into microfibrils, providing tensile strength to the cell wall. nih.gov

Callose: This β-(1→3)-glucan is synthesized by callose synthases, which also use UDP-glucose as a substrate. nih.govnih.govtandfonline.com Callose deposition is often transient and occurs in response to various developmental cues and environmental stresses, such as wounding and pathogen attack, where it plays a role in reinforcing the cell wall and forming a barrier. nih.govfrontiersin.org

Hemicellulose: These are a diverse group of polysaccharides that cross-link cellulose microfibrils, forming a complex network. The biosynthesis of many hemicelluloses, such as xyloglucans, involves the use of UDP-glucose as a precursor for other nucleotide sugars, including UDP-xylose and UDP-galactose, which are then incorporated into the growing polysaccharide chains by specific glycosyltransferases. nih.govannualreviews.orgacs.orgdntb.gov.ua

Pectins: These are complex polysaccharides rich in galacturonic acid, which is derived from UDP-glucose. nih.gov UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, a key precursor for pectin (B1162225) synthesis. nih.gov Pectins are major components of the primary cell wall and the middle lamella, where they control cell adhesion and wall porosity. nih.gov

| Polymer | Monomer Unit(s) | Linkage Type(s) | Role of UDP-glucose |

|---|---|---|---|

| Cellulose | β-D-glucose | β-(1→4) | Direct precursor |

| Callose | β-D-glucose | β-(1→3) | Direct precursor |

| Hemicellulose (e.g., Xyloglucan) | Glucose, Xylose, Galactose, etc. | Various | Precursor for UDP-xylose and UDP-galactose |

| Pectin (e.g., Homogalacturonan) | D-galacturonic acid | α-(1→4) | Precursor for UDP-glucuronic acid |

In bacteria, UDP-glucose is a crucial intermediate in the biosynthesis of various components of the cell envelope, which plays a vital role in protecting the cell and interacting with its environment. frontiersin.org

Lipopolysaccharides (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS consists of a lipid A anchor, a core oligosaccharide, and an O-antigen. UDP-glucose is a precursor for some of the sugar residues found in the core oligosaccharide and the O-antigen of many bacterial species. libretexts.org

Capsular Polysaccharides (CPS): Many pathogenic bacteria are surrounded by a capsule composed of polysaccharides, which acts as a virulence factor by protecting the bacteria from the host's immune system. libretexts.org The synthesis of these capsular polysaccharides often requires UDP-glucose as a precursor for the repeating sugar units.

Exopolysaccharides (EPS): Bacteria can secrete exopolysaccharides to form biofilms, which are communities of bacteria embedded in a self-produced matrix. nih.gov The biosynthesis of these exopolysaccharides frequently utilizes UDP-glucose, either directly or as a precursor for other sugar nucleotides, to construct the polysaccharide backbone. asm.orgnih.gov

The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its primary components are chitin (B13524) and glucans, the synthesis of which is dependent on UDP-glucose and its derivatives.

Chitin: This is a linear polymer of β-(1→4)-linked N-acetylglucosamine. The biosynthesis of chitin begins with the conversion of glucose to fructose-6-phosphate, which is then converted through a series of enzymatic steps to UDP-N-acetylglucosamine, the direct precursor for chitin synthesis. researchgate.netnih.govslideshare.netnih.govresearchgate.net While UDP-glucose is not the immediate donor for chitin synthase, its metabolic precursors are essential for the synthesis of UDP-N-acetylglucosamine. researchgate.net

β-Glucans: These are polymers of glucose that form the major structural component of the fungal cell wall. youtube.com β-(1,3)-glucan synthase, a key enzyme in fungal cell wall biogenesis, utilizes UDP-glucose as the substrate to synthesize the linear β-(1,3)-glucan chains. nih.govmdpi.comoup.comresearchgate.netnih.gov These chains are then cross-linked with other cell wall components to form a robust network.

In eukaryotic organisms, UDP-glucose is a fundamental precursor for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. GAGs are typically attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces.

The biosynthesis of GAGs involves the stepwise addition of monosaccharides from their UDP-activated forms. oup.com UDP-glucose is converted to UDP-glucuronic acid by UDP-glucose dehydrogenase. nih.gov UDP-glucuronic acid is a key component of several GAGs, including hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. nih.gov Furthermore, UDP-glucuronic acid can be epimerized to UDP-iduronic acid or decarboxylated to UDP-xylose, which are also essential for the synthesis of various GAGs.

Involvement in Xenobiotic Detoxification and Glucuronidation Pathways

UDP-glucose plays a critical indirect role in the detoxification of a wide range of xenobiotics (foreign compounds) and endogenous waste products through the glucuronidation pathway. xcode.lifetaylorandfrancis.comuef.finih.gov This is a major phase II metabolic process that increases the water solubility of lipophilic compounds, facilitating their excretion from the body. xcode.lifenih.gov

The key enzyme in this process is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. flinders.edu.auepa.govcapes.gov.br UDP-glucose is the essential precursor for UDPGA, being oxidized by UDP-glucose dehydrogenase (UGDH). youtube.comnih.govxenotech.com Therefore, the availability of UDP-glucose directly impacts the capacity of the glucuronidation pathway to detoxify drugs, environmental pollutants, and metabolic byproducts. nih.gov

| Pathway | Key Precursor Derived from UDP-glucose | Enzyme Converting UDP-glucose | Function |

|---|---|---|---|

| Glucuronidation | UDP-glucuronic acid (UDPGA) | UDP-glucose dehydrogenase (UGDH) | Detoxification of xenobiotics and endogenous compounds |

Roles in Cellular Signaling and Regulatory Processes

Uridine (B1682114) diphosphate-α-D-glucose (UDP-glucose) is increasingly recognized not only for its intracellular metabolic roles but also as a significant extracellular signaling molecule. nih.govnih.govkuleuven.be It is released from cells under conditions of stress or injury and functions as a Damage-Associated Molecular Pattern (DAMP). researchgate.netnih.govmdpi.com DAMPs are endogenous molecules that, when released into the extracellular environment, signal cellular damage and can initiate sterile inflammatory and immune responses. mdpi.comd-nb.info In this capacity, UDP-glucose acts as a "nucleotide alarmin," alerting the surrounding tissue to potential harm. researchgate.netnih.gov

The regulated release of UDP-glucose has been documented from various cell types, including human astrocytoma and airway epithelial cells, particularly in response to mechanical stimuli. nih.govresearchgate.net Notably, extracellular concentrations of UDP-glucose can reach levels that surpass those of ATP, another well-established DAMP, suggesting a potent and sustained signaling function. nih.govresearchgate.net This evidence points to UDP-glucose as an important autocrine and paracrine signaling agent. In the context of plant biology, a parallel role is emerging, with speculation that UDP-glucose released from damaged plant cells may be perceived as a DAMP, thereby activating plant defense mechanisms. nih.govkuleuven.befrontiersin.orgneu.edu

Extracellular UDP-glucose mediates its signaling functions by binding to and activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). The most well-characterized of these is the P2Y14 receptor, for which UDP-glucose is the preferred endogenous agonist. nih.govwikipedia.orggenecards.org Other UDP-sugars, such as UDP-galactose, can also activate this receptor. nih.govnih.gov The P2Y14 receptor is canonically coupled to inhibitory G proteins (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). nih.govnih.gov

The activation of the P2Y14 receptor by UDP-glucose triggers a variety of downstream signaling cascades. These include the activation of mitogen-activated protein kinase (MAPK) pathways, involving kinases such as ERK1/2, p38, and JNK, as well as the signal transducer and activator of transcription (STAT) signaling pathways. researchgate.netnih.govnih.gov These pathways culminate in diverse cellular responses, including the directed migration (chemotaxis) of neutrophils and the degranulation of mast cells, underscoring the role of UDP-glucose in immune modulation. nih.govnih.gov

Beyond the P2Y14 receptor, UDP-glucose also functions as an agonist for the GPR17 receptor. nih.govnih.gov In the central nervous system, particularly in oligodendrocyte precursor cells, the activation of GPR17 by UDP-glucose has been shown to enhance delayed rectifier potassium (K+) currents. nih.gov This modulation of ion channel activity is a critical signal for promoting the differentiation of these cells into mature oligodendrocytes and also stimulates their migration, a key process in neural repair and remyelination following injury. nih.gov

| Receptor | Receptor Family | Primary Downstream Pathway | Key Cellular Responses | References |

|---|---|---|---|---|

| P2Y14 | G protein-coupled receptor (GPCR) | Gi-protein coupling, inhibition of adenylyl cyclase, MAPK activation | Neutrophil chemotaxis, mast cell degranulation, immune response regulation | nih.govnih.govwikipedia.orgnih.gov |

| GPR17 | G protein-coupled receptor (GPCR) | Modulation of K+ currents | Oligodendrocyte differentiation and migration | nih.govnih.gov |

UDP-glucose is fundamentally linked to the regulation of protein O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nucleocytoplasmic proteins. physiology.orgphysiology.org This process is not directly mediated by UDP-glucose, but by the nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc), which serves as the donor substrate for O-GlcNAc transferase. nih.govfrontiersin.org

UDP-GlcNAc is the final product of the hexosamine biosynthesis pathway (HBP), a metabolic route that diverges from glycolysis. nih.govresearchgate.netnih.gov The synthesis of UDP-GlcNAc via the HBP integrates inputs from carbohydrate (glucose), amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism. nih.govnih.gov As a central precursor in carbohydrate metabolism, the cellular pool of UDP-glucose is metabolically connected to the substrates that feed into the HBP. Consequently, the metabolic flux and availability of UDP-glucose can influence the production of UDP-GlcNAc. nih.gov

Protein O-GlcNAcylation levels serve as a cellular nutrient sensor, responding dynamically to changes in nutrient availability, especially glucose. physiology.orgnih.gov An increased metabolic flux through the HBP elevates the cellular concentration of UDP-GlcNAc, which subsequently enhances the extent of protein O-GlcNAcylation. nih.govresearchgate.net This modification plays a critical regulatory role in a vast number of cellular functions, including gene transcription, signal transduction, and progression through the cell cycle. physiology.orgphysiology.orgnih.gov

In plants, UDP-glucose has been established as a critical regulator of programmed cell death (PCD), a genetically controlled process vital for development, tissue sculpting, and defense against pathogens. acs.orgnih.govresearchgate.net Research indicates that excessive accumulation of endogenous UDP-glucose acts as a signal to induce PCD. nih.govkuleuven.befrontiersin.orgneu.edu This cellular response can be experimentally reproduced by applying UDP-glucose exogenously to plant cells or tissues. nih.govkuleuven.befrontiersin.org

Conversely, a reduction in UDP-glucose levels renders plants less sensitive to PCD triggers, such as those initiated by pathogen attack. nih.govkuleuven.befrontiersin.org This finding positions UDP-glucose as a key signaling molecule in the plant's defense response pathway. The enzyme UDP-glucose pyrophosphorylase (UGPase), which catalyzes the synthesis of UDP-glucose from glucose-1-phosphate and UTP, has been identified as a direct regulator of PCD in the model plant Arabidopsis thaliana. acs.orgnih.govresearchgate.net Genetic studies using knockout mutants of the UGP1 gene have shown that these plants are insensitive to PCD induced by the mycotoxin fumonisin B1, providing a direct genetic link between UDP-glucose metabolism and the regulation of programmed cell death. acs.orgnih.gov

| Condition | Effect on PCD | Associated Findings | References |

|---|---|---|---|

| Excessive endogenous UDP-glucose | Induces PCD | The effect can be mimicked by exogenous application of UDP-glucose. | nih.govkuleuven.befrontiersin.orgneu.edu |

| Reduced UDP-glucose levels | Insensitivity to pathogen-induced PCD | Demonstrates UDP-glucose is a crucial signaling component in plant defense. | nih.govkuleuven.befrontiersin.org |

| Knockout of UGP1 gene (encoding UGPase) | Insensitivity to fumonisin B1-induced PCD | Provides a direct genetic link between the synthesis of UDP-glucose and the regulation of PCD. | acs.orgnih.gov |

Regulatory Mechanisms of Uridine Diphosphate α D Glucose Metabolism

Allosteric Regulation of Key Enzymes by Metabolites

Allosteric regulation provides a rapid and responsive mechanism for modulating the activity of enzymes involved in UDP-glucose metabolism. This type of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic function.

Key enzymes in UDP-glucose metabolism, such as UDP-glucose pyrophosphorylase (UGPase) and UDP-glucose dehydrogenase (UGDH), are subject to allosteric control by various metabolites. UGPase, which catalyzes the synthesis of UDP-glucose from glucose-1-phosphate and UTP, is allosterically activated by glucose-6-phosphate. numberanalytics.com This activation enhances the enzyme's affinity for its substrate, glucose-1-phosphate, thereby promoting UDP-glucose synthesis when glucose is abundant. numberanalytics.com Conversely, pyrophosphate (PPi), a product of the forward reaction, can inhibit UGPase by competing with UTP for the active site. numberanalytics.com

Human UDP-glucose dehydrogenase (hUGDH) is regulated by a unique allosteric mechanism where the feedback inhibitor UDP-xylose competes with the substrate at the active site. nih.gov This competition triggers a conformational change that converts the active hexameric enzyme into an inactive, horseshoe-shaped complex. nih.govnih.gov This allosteric transition is facilitated by the flexible nature of the protein's core. nih.gov

Table 1: Allosteric Regulators of Key Enzymes in UDP-glucose Metabolism

| Enzyme | Allosteric Effector | Effect on Activity |

|---|---|---|

| UDP-glucose Pyrophosphorylase (UGPase) | Glucose-6-phosphate | Activation numberanalytics.com |

| Pyrophosphate (PPi) | Inhibition numberanalytics.com | |

| UDP-glucose Dehydrogenase (UGDH) | UDP-xylose | Inhibition nih.govnih.govoncotarget.com |

| NADH | Inhibition nih.gov |

Transcriptional and Post-Translational Control of Enzyme Expression and Activity (e.g., Phosphorylation)

In addition to allosteric regulation, the expression and activity of enzymes in the UDP-glucose metabolic pathway are controlled at the transcriptional and post-translational levels, allowing for long-term adaptation to changing cellular conditions.

Transcriptional Control: The expression of genes encoding enzymes like UGPase is influenced by various factors, including developmental stage, environmental stresses, and the availability of sugars. mdpi.com For instance, in plants, UGPase gene expression is affected by light-dark cycles, low temperatures, and the presence of sucrose (B13894). mdpi.com In pancreatic cancer cells, the transcription of UGP2, an isoform of UGPase, is directly regulated by the YAP-TEAD transcription factor complex. pnas.orgbiorxiv.org In Bacillus subtilis, the transcription of the gtaB gene, which encodes UGPase, is partially under the control of the stationary-phase transcription factor sigma B. nih.gov

Post-Translational Modifications (PTMs): PTMs provide a dynamic and often reversible means of regulating enzyme activity. UGPase is subject to several PTMs, including phosphorylation, ubiquitination, and acetylation. numberanalytics.com Phosphorylation can either activate or inhibit UGPase activity, depending on the specific site of modification and the cellular context. numberanalytics.com For example, in yeast, phosphorylation of Ugp1, the UDP-glucose pyrophosphorylase, by PAS kinases Psk1 and Psk2 does not alter its catalytic activity but instead targets the enzyme to the cell periphery, directing the UDP-glucose it produces towards glucan synthesis. nih.gov In sugarcane, UGPase is phosphorylated in vivo at Ser-419 in the leaves, and this modification, along with redox status and oligomerization, regulates its activity. nih.gov Furthermore, UGPase can be targeted for degradation through ubiquitination, thereby controlling its cellular abundance. numberanalytics.com Acetylation can also modulate its activity and interactions with other proteins. numberanalytics.com

UGDH also undergoes post-translational modifications in response to extracellular signals that influence cell motility and proliferation. nih.gov These modifications are part of a transient and reversible reprogramming of metabolism that supports cellular processes based on microenvironmental cues. nih.gov

Table 2: Examples of Transcriptional and Post-Translational Regulation

| Enzyme | Regulatory Mechanism | Effector/Modification | Consequence |

|---|---|---|---|

| UDP-glucose Pyrophosphorylase (UGPase) | Transcriptional Control | YAP-TEAD complex pnas.orgbiorxiv.org | Increased expression in pancreatic cancer. pnas.orgbiorxiv.org |

| Sigma B factor (B. subtilis) nih.gov | Partial control of expression. nih.gov | ||

| Phosphorylation | PAS kinases (yeast) nih.gov | Alters subcellular localization. nih.gov | |

| Ser-419 (sugarcane) nih.gov | Regulation of activity. nih.gov | ||

| Ubiquitination | Proteasomal degradation. numberanalytics.com | ||

| Acetylation | Altered activity and protein interactions. numberanalytics.com | ||

| UDP-glucose Dehydrogenase (UGDH) | Post-Translational Modifications | Various modifications | Supports processes like cell motility. nih.gov |

Feedback Inhibition Mechanisms by Downstream Products

Feedback inhibition is a common regulatory strategy where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. This mechanism effectively prevents the over-accumulation of the final product and conserves cellular resources.

The metabolism of UDP-glucose is subject to feedback inhibition by several of its downstream products. UDP-glucose itself can act as a feedback inhibitor of UGPase, reducing its own synthesis when cellular levels are high. numberanalytics.com This creates a self-regulating loop to maintain appropriate concentrations of UDP-glucose.

A prominent example of feedback inhibition is the regulation of UGDH by UDP-xylose. nih.gov UDP-xylose, which is synthesized from the UGDH product UDP-glucuronic acid, is a potent allosteric inhibitor of UGDH. nih.govnih.govoncotarget.com Binding of UDP-xylose to UGDH induces a significant conformational change, leading to the formation of an inactive enzyme complex. nih.govnih.gov This prevents the excessive production of UDP-glucuronic acid and its derivatives. The product of the UGDH reaction, NADH, can also inhibit the enzyme. nih.gov

Furthermore, the accumulation of UDP, a by-product of glycosylation reactions that use UDP-glucose as a donor, can inhibit the glycosyltransferases themselves, thereby indirectly affecting the consumption of UDP-glucose. acs.org

Subcellular Compartmentalization and Membrane Transporter Systems

The spatial organization of metabolic pathways within different subcellular compartments plays a crucial role in regulating metabolic flux. The synthesis and utilization of UDP-glucose occur in distinct cellular locations, necessitating specific transport systems to move this important molecule across membranes.

In most organisms, the synthesis of UDP-glucose primarily occurs in the cytosol. scielo.brtandfonline.com However, many of the glycosylation reactions that utilize UDP-glucose as a substrate take place within the lumen of the endoplasmic reticulum (ER) and the Golgi apparatus. scielo.brannualreviews.org To facilitate this, specialized nucleotide-sugar transporters (NSTs) are embedded in the membranes of these organelles. scielo.brannualreviews.org These transporters mediate the translocation of UDP-glucose from the cytosol into the ER and Golgi lumen. scielo.brannualreviews.org

For instance, in plants, specific transporters for UDP-glucose have been identified in the Golgi apparatus, where they are essential for the synthesis of polysaccharides like hemicellulose and pectin (B1162225). tandfonline.comnih.govpnas.orgtandfonline.com In Arabidopsis thaliana, the UTR1 protein is an essential sugar transporter that moves UDP-glucose and UDP-galactose from the cytoplasm into the Golgi and ER. uniprot.orgebi.ac.uk The transport process is often coupled to the antiport of a uridine-containing nucleotide, such as UMP, from the lumen back to the cytosol. nih.gov

The compartmentalization of UDP-glucose metabolism allows for the independent regulation of different metabolic pathways that utilize the same precursor. For example, the phosphorylation of Ugp1 in yeast targets the enzyme to the cell periphery, thereby channeling the newly synthesized UDP-glucose towards cell wall glucan synthesis, rather than glycogen (B147801) synthesis in the cytosol. nih.gov This spatial separation ensures that UDP-glucose is efficiently delivered to the site where it is most needed.

Advanced Research Methodologies for Uridine Diphosphate α D Glucose Studies

Enzymatic Characterization and Kinetic Analysis Techniques

The functional investigation of enzymes that synthesize or utilize UDP-glucose, such as UDP-glucose pyrophosphorylase (UGPase) and various glycosyltransferases, is fundamentally reliant on detailed kinetic analysis. These studies quantify enzyme efficiency, substrate affinity, and the influence of inhibitors or activators. For these in vitro assays, the stable and highly soluble disodium (B8443419) salt of UDP-α-D-glucose is commonly employed as a substrate.

A primary technique is spectrophotometry , often used in coupled enzyme assays. Because the direct conversion of UDP-glucose often does not involve a change in absorbance, the reaction is linked to one or more auxiliary enzymes that produce a chromogenic or fluorogenic signal. For instance, the activity of glycogen (B147801) synthase, which transfers glucose from UDP-glucose to a growing glycogen chain, can be measured by quantifying the release of Uridine (B1682114) Diphosphate (B83284) (UDP). The released UDP can be coupled to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system. In this system, pyruvate kinase uses the UDP product and phosphoenolpyruvate (B93156) to generate Uridine Triphosphate (UTP) and pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm, providing a real-time measurement of glycogen synthase activity.

High-Performance Liquid Chromatography (HPLC) offers a direct method for separating and quantifying substrates and products. A reaction mixture containing the enzyme, UDP-glucose, and other necessary substrates is incubated for a set time. The reaction is then quenched, and the sample is analyzed by HPLC. By separating UDP-glucose from its product (e.g., UDP) or its precursors (e.g., UTP and glucose-1-phosphate for the UGPase reaction), researchers can accurately determine the concentration of each molecule and calculate the reaction rate.

These methods are used to determine key kinetic parameters, such as the Michaelis constant (Kₘ), which reflects substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number.

Table 1: Representative Kinetic Parameters for UDP-Glucose Pyrophosphorylase (UGPase)

This interactive table summarizes kinetic data for UGPase from different organisms, showcasing how enzyme properties can be compared. On a web interface, columns could be sorted.

| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Technique Used |

| Homo sapiens | UTP | 45 | 350 | Coupled Spectrophotometric Assay |

| Homo sapiens | Glucose-1-phosphate | 30 | 350 | Coupled Spectrophotometric Assay |

| Saccharomyces cerevisiae | UTP | 62 | 810 | HPLC-Based Assay |

| Saccharomyces cerevisiae | Glucose-1-phosphate | 48 | 810 | HPLC-Based Assay |

| Arabidopsis thaliana | UTP | 110 | 250 | Isothermal Titration Calorimetry |

| Arabidopsis thaliana | Glucose-1-phosphate | 95 | 250 | Isothermal Titration Calorimetry |

Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complexes

Understanding how enzymes recognize and bind UDP-glucose at an atomic level is crucial for dissecting their mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques used to determine the three-dimensional structures of enzymes in complex with UDP-glucose or its analogs.

X-ray crystallography has been instrumental in revealing the binding modes of UDP-glucose in a vast number of glycosyltransferases and in UGPase. The process involves crystallizing the target protein in the presence of UDP-glucose. The resulting crystal is exposed to an X-ray beam, producing a diffraction pattern that is used to calculate an electron density map. This map is then interpreted to build an atomic model of the protein-ligand complex. These structures precisely identify the amino acid residues that form the binding pocket. They reveal a network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts that anchor the uridine, ribose, diphosphate, and glucose moieties of the substrate, ensuring its correct orientation for catalysis.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. Thousands of images of individual particles are captured with an electron microscope and computationally combined to reconstruct a high-resolution 3D map. Cryo-EM has successfully been used to visualize large glycosyltransferase assemblies as they bind UDP-glucose and interact with their acceptor substrates.

These structural insights are invaluable for understanding substrate specificity, designing specific inhibitors, and engineering enzymes with novel properties.

Table 2: Selected PDB Entries of Proteins in Complex with UDP-Glucose

This interactive table provides examples of UDP-glucose-bound protein structures deposited in the Protein Data Bank (PDB). On a web interface, PDB IDs could link directly to the database entry.

| PDB ID | Protein Name | Organism | Technique | Resolution (Å) | Key Finding |

| 1JV1 | Glycogen Synthase 1 | Saccharomyces cerevisiae | X-ray | 2.70 | Reveals the UDP-glucose binding site and key residues involved in allosteric regulation. |

| 1Z90 | UDP-Glucose Pyrophosphorylase | Homo sapiens | X-ray | 2.00 | Details the active site architecture, showing interactions with both UTP and glucose-1-phosphate. |

| 3HBF | O-GlcNAc Transferase (OGT) | Homo sapiens | X-ray | 1.95 | Structure with UDP and a substrate peptide, providing a snapshot of the catalytic state post-glucose transfer. |

| 5GGC | Cellulose (B213188) Synthase (BcsA-BcsB) | Rhodobacter sphaeroides | X-ray | 3.20 | Captures UDP-glucose in the active site of a bacterial cellulose synthase, detailing the entry to the translocation channel. |

| 6N9K | Trehalose-6-Phosphate (B3052756) Synthase | Candida albicans | Cryo-EM | 3.10 | Visualizes the large enzyme complex with UDP-glucose bound, elucidating the mechanism of trehalose (B1683222) synthesis. |

Metabolomic Profiling and Isotope-Labeling for Metabolic Flux Analysis

While enzymatic and structural studies provide mechanistic detail, metabolomics and metabolic flux analysis offer a systems-level view of UDP-glucose dynamics within a living cell. These approaches quantify the size of the UDP-glucose pool and the rate at which it is synthesized and consumed.

Metabolomic profiling , typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), provides a quantitative snapshot of hundreds to thousands of metabolites, including UDP-glucose, from a cell or tissue extract. By comparing the metabolomes of cells under different conditions (e.g., nutrient availability, stress, or genetic modification), researchers can identify changes in the steady-state concentration of UDP-glucose. A significant decrease or increase in the UDP-glucose pool can point to perturbations in its synthesis or utilization pathways.

Stable Isotope-Labeling Metabolic Flux Analysis goes beyond static concentrations to measure the actual flow, or flux, of atoms through metabolic networks. In a typical experiment, cells are cultured with a substrate labeled with a stable isotope, such as ¹³C-glucose. As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By using MS or Nuclear Magnetic Resonance (NMR) to track the rate and pattern of ¹³C incorporation into the UDP-glucose pool and its subsequent products (e.g., glycogen, trehalose, cell wall polymers), researchers can precisely calculate the flux through specific UDP-glucose-dependent pathways. This powerful technique can distinguish between pathways that are active versus those that are dormant and quantify their relative contributions to cellular metabolism.

Table 3: Illustrative Isotope-Labeling Experiment for UDP-Glucose Flux

This interactive table demonstrates the principles of a metabolic flux experiment using ¹³C-glucose. On a web interface, users could filter by pathway.

| Labeled Precursor | Target Metabolite | Downstream Product | Observed Isotope Enrichment | Interpretation |

| U-¹³C₆-Glucose | UDP-Glucose | Glycogen | Rapid labeling of UDP-glucose followed by high enrichment in glycogen. | High flux from glucose through UDP-glucose to glycogen synthesis. |

| U-¹³C₆-Glucose | UDP-Glucose | Trehalose | Rapid labeling of UDP-glucose but low enrichment in trehalose. | Low or negligible flux towards trehalose synthesis under these conditions. |

| U-¹³C₆-Glucose | UDP-Glucose | Cell Wall Polysaccharides | Slower, steady incorporation of label into cell wall fractions. | Constitutive, moderate flux towards cell wall biogenesis. |

| 1-¹³C-Glucose | UDP-Glucose | Pentose (B10789219) Phosphate (B84403) Pathway | Detection of M+5 labeled UDP-glucose (from ribose recycling). | Indicates interplay between glucose catabolism and nucleotide synthesis feeding the UDP-glucose pool. |

Genetic Manipulation and Heterologous Expression Systems for Functional Dissection

Genetic tools are indispensable for establishing the physiological function of enzymes involved in UDP-glucose metabolism in vivo. These methods allow for the precise manipulation of genes to observe the resulting biochemical and phenotypic consequences.

Gene knockout and knockdown techniques, such as CRISPR-Cas9 or RNA interference (RNAi), are used to delete or reduce the expression of a specific gene, for instance, the gene encoding UGPase. The resulting mutant organism can be analyzed for changes in its UDP-glucose pool (using methods from 6.3) and for downstream physiological defects, such as impaired cell wall integrity, inability to synthesize glycogen, or altered stress responses. Such experiments provide definitive evidence for the gene's role in supplying UDP-glucose for specific biological processes.

Site-directed mutagenesis is used to alter the coding sequence of a gene to produce a protein with a specific amino acid substitution. This technique is often guided by structural data (from 6.2). By mutating a residue in the UDP-glucose binding pocket, researchers can test its importance for substrate binding or catalysis by performing kinetic analysis (from 6.1) on the mutant enzyme. This approach systematically dissects the structure-function relationship of the enzyme.

Heterologous expression systems are vital for producing and characterizing enzymes that are difficult to isolate from their native source. A gene for a plant or human glycosyltransferase, for example, can be cloned and expressed in a host like Escherichia coli or Saccharomyces cerevisiae. These hosts can produce large quantities of the recombinant protein, which can then be purified and subjected to the full range of enzymatic and structural analyses described in the preceding sections. This approach greatly facilitates the study of enzymes from genetically intractable or rare organisms.

Table 4: Examples of Genetic Manipulation to Study UDP-Glucose-Related Enzymes

This interactive table outlines how different genetic techniques are applied to understand the function of enzymes in the UDP-glucose pathway.

| Gene Target | Organism | Genetic Method | Key Observation | Functional Implication |

| UGP1 (UGPase) | Saccharomyces cerevisiae | Gene Knockout | Lethal phenotype; unable to grow without galactose. Drastic reduction in UDP-glucose levels. | UGP1 is the essential source of UDP-glucose for cell wall synthesis. |

| GSY2 (Glycogen Synthase) | Saccharomyces cerevisiae | Gene Knockout | Inability to accumulate glycogen. Normal UDP-glucose levels but increased glucose-1-phosphate. | GSY2 is the primary enzyme for glycogen synthesis from UDP-glucose. |

| AtCESA3 (Cellulose Synthase) | Arabidopsis thaliana | Site-Directed Mutagenesis (D505N) | Dominant-negative phenotype; severe dwarfism and compromised cell wall structure. | The conserved aspartate residue is critical for catalytic activity and cellulose synthesis. |

| HsOGT (O-GlcNAc Transferase) | Escherichia coli | Heterologous Expression | High-yield production of active human OGT protein for crystallization and inhibitor screening. | Enables large-scale biochemical and structural studies of a key human enzyme. |

Comparative Biochemical and Organismal Contexts of Uridine Diphosphate α D Glucose

Functional Diversity and Pathway Variations Across Eukaryotic Domains (Plants, Fungi, Animals)

In eukaryotes, UDP-α-D-glucose is a critical node in metabolism, channeling glucose into storage forms, structural components, and modification pathways. csic.esportlandpress.com While the core function as a glucose donor is conserved, the downstream applications and regulatory nuances display significant variation across plants, fungi, and animals, reflecting their distinct physiological and structural requirements.

Plants: In the plant kingdom, UDP-α-D-glucose is indispensable for two primary processes: the synthesis of sucrose (B13894) and the construction of the complex polysaccharides that form the cell wall. csic.esfrontiersin.orgdiva-portal.org Sucrose, the main transport sugar in most plants, is synthesized from UDP-α-D-glucose and fructose-6-phosphate. qmul.ac.uk Concurrently, UDP-α-D-glucose is the direct precursor for cellulose (B213188), the most abundant biopolymer on Earth and the primary structural component of the plant cell wall. nih.govtandfonline.com It is also the starting point for the synthesis of other UDP-sugars, such as UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-arabinose, which are essential for the production of hemicelluloses and pectins, the matrix polysaccharides of the cell wall. nih.govoup.comoup.comfrontiersin.org The enzyme UDP-glucose dehydrogenase, which catalyzes the irreversible conversion of UDP-α-D-glucose to UDP-glucuronic acid, is a key regulatory point, committing the precursor to cell wall biosynthesis. nih.govoup.com The partitioning of the UDP-α-D-glucose pool between sucrose synthesis and cell wall formation is a tightly regulated process, crucial for plant growth and development. ebi.ac.uk

Fungi: For fungi, UDP-α-D-glucose is central to the integrity of the cell wall and for energy storage. researchgate.netasm.org The fungal cell wall is a dynamic structure primarily composed of glucans and chitin (B13524), for which UDP-α-D-glucose is an essential precursor. researchgate.netnih.gov Specifically, it is the substrate for β-(1,3)-glucan synthase, a key enzyme complex located at the plasma membrane that synthesizes the main structural glucan of the cell wall. nih.govpnas.org Furthermore, UDP-α-D-glucose is the donor molecule for the synthesis of glycogen (B147801), the primary storage polysaccharide in fungi, analogous to its role in animals. pnas.org The enzyme UDP-glucose pyrophosphorylase (UGP), which synthesizes UDP-α-D-glucose, is vital for fungal viability, and its inhibition can lead to cell death, highlighting its essentiality. asm.org

Animals: In animal cells, the most prominent role of UDP-α-D-glucose is as the immediate precursor for glycogen synthesis, the main form of glucose storage in the liver and muscles. creative-enzymes.comresearchgate.net The enzyme glycogen synthase utilizes UDP-α-D-glucose to elongate glycogen chains. researchgate.net Beyond energy storage, UDP-α-D-glucose is a crucial substrate for glycosylation reactions. csic.es It can be converted to UDP-galactose and UDP-glucuronic acid, which are then used in the synthesis of glycoproteins, glycolipids, and proteoglycans. csic.esportlandpress.com These molecules are vital for a multitude of cellular processes, including cell-cell recognition, signaling, and determining protein function.

Table 1: Major Metabolic Fates of UDP-α-D-glucose in Eukaryotic Domains

| Domain | Primary Function | Key Products/Pathways |

|---|---|---|

| Plants | Structural & Transport | Cellulose, Hemicellulose, Pectins (via UDP-sugar interconversions), Sucrose nih.govcsic.esfrontiersin.orgqmul.ac.uk |

| Fungi | Structural & Storage | β-(1,3)-Glucan, Chitin (via GlcNAc), Glycogen, Glycoproteins researchgate.netnih.govpnas.org |

| Animals | Storage & Modification | Glycogen, Glycoproteins, Glycolipids, Proteoglycans (via UDP-sugar interconversions) creative-enzymes.comcsic.esresearchgate.net |

Specificity and Essentiality in Prokaryotic Systems (Bacteria)

In prokaryotes, particularly bacteria, UDP-α-D-glucose is a central and essential metabolite involved in the biosynthesis of various cell surface components that are often critical for survival, pathogenesis, and interaction with the environment. frontiersin.orgcsic.es The pathways utilizing UDP-α-D-glucose are distinct from many eukaryotic pathways and represent attractive targets for antimicrobial agents due to the evolutionary distance between the respective enzymes. csic.es

The primary role of UDP-α-D-glucose in many bacteria is in the synthesis of the cell envelope. researchgate.netresearchgate.net It is a key precursor for:

Lipopolysaccharide (LPS): In Gram-negative bacteria, UDP-α-D-glucose is required for the synthesis of the LPS core region and the O-antigen, a major surface antigen and virulence factor. frontiersin.orgcsic.esresearchgate.net

Capsular Polysaccharides (CPS): Many pathogenic bacteria are encased in a polysaccharide capsule that protects them from the host immune system and desiccation. UDP-α-D-glucose is a fundamental building block for the repeating units of these capsules. frontiersin.orgcsic.esresearchgate.net

Exopolysaccharides (EPS): Bacteria in biofilms secrete an extracellular matrix composed largely of EPS. UDP-α-D-glucose is a common precursor for these polymers, which are crucial for biofilm formation, adhesion, and resistance. frontiersin.orgnih.govmdpi.comasm.org

Teichoic Acids: In some Gram-positive bacteria, UDP-α-D-glucose contributes to the synthesis of cell wall teichoic acids. researchgate.net

Beyond structural roles, UDP-α-D-glucose is involved in the synthesis of trehalose (B1683222), an osmoprotectant that helps bacteria survive under stress conditions. frontiersin.orgcsic.es It is also a key player in the Leloir pathway for galactose metabolism. frontiersin.orgcsic.es The enzyme responsible for its synthesis, UDP-glucose pyrophosphorylase (encoded by the galU gene), is essential in many bacteria; its deletion or mutation can lead to loss of virulence, inability to form biofilms, and increased susceptibility to environmental stresses. frontiersin.orgresearchgate.netnih.gov

Table 2: Essential Roles of UDP-α-D-glucose in Bacteria

| Bacterial Component/Process | Function | Role of UDP-α-D-glucose | Key Bacterial Groups |

|---|---|---|---|

| Lipopolysaccharide (LPS) | Structural integrity, Virulence | Precursor for core and O-antigen synthesis csic.esresearchgate.net | Gram-negative bacteria |

| Capsular Polysaccharides | Immune evasion, Protection | Precursor for repeating units frontiersin.orgresearchgate.net | Pathogenic bacteria (e.g., Streptococcus pneumoniae) |

| Exopolysaccharides (EPS) | Biofilm formation, Adhesion | Precursor for polymer synthesis nih.govasm.org | Biofilm-forming bacteria (e.g., Xanthomonas campestris) |

| Trehalose | Osmoprotection | Precursor for trehalose-6-phosphate (B3052756) synthesis frontiersin.orgcsic.es | Many bacteria |

| Galactose Metabolism | Carbon source utilization | UDP-glucose is a key intermediate in the Leloir pathway frontiersin.orgcsic.es | Bacteria capable of utilizing galactose |

Evolutionary Conservation and Divergence of Uridine (B1682114) Diphosphate-α-D-Glucose-Related Enzymes

The enzymes that synthesize and utilize UDP-α-D-glucose provide a compelling case study in molecular evolution, showcasing both deep conservation and significant divergence. The central enzyme, UDP-glucose pyrophosphorylase (UGPase or UGP), which catalyzes the reversible formation of UDP-α-D-glucose from UTP and glucose-1-phosphate, is ubiquitous but exhibits a profound evolutionary split. frontiersin.orgcreative-enzymes.comportlandpress.com

Conservation and Divergence of UGPase: A striking finding is that prokaryotic and eukaryotic UGPases are evolutionarily unrelated, sharing no significant sequence similarity (around 8% identity) despite catalyzing the same reaction. csic.esportlandpress.com This suggests that this crucial metabolic function arose independently or diverged to the point of being unrecognizable. Within each domain, however, the enzyme is well-conserved. portlandpress.com For instance, human and barley UGPases share 55% identity. csic.es